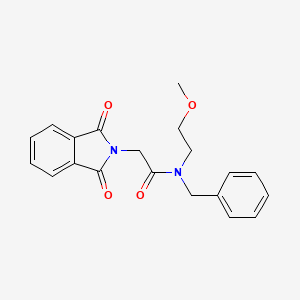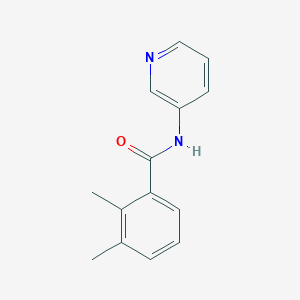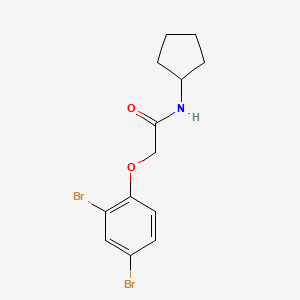
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase enzyme known as MAP4K4. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and metabolic disorders. In
Applications De Recherche Scientifique
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising applications is in the treatment of cancer. MAP4K4 has been shown to play a critical role in cancer cell proliferation and survival, making it an attractive target for cancer therapy. In preclinical studies, 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide has demonstrated potent anti-tumor activity in a variety of cancer models, including pancreatic cancer, breast cancer, and lung cancer.
In addition to cancer, 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide has also been studied for its potential applications in inflammation and metabolic disorders. MAP4K4 has been implicated in the regulation of inflammatory responses, and 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide has been shown to have anti-inflammatory effects in preclinical models. Furthermore, MAP4K4 has been linked to the regulation of glucose and lipid metabolism, making 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide a potential candidate for the treatment of metabolic disorders such as type 2 diabetes.
Mécanisme D'action
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide is a selective inhibitor of MAP4K4, a protein kinase that plays a critical role in several signaling pathways involved in cell proliferation, survival, and inflammation. By inhibiting MAP4K4, 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide blocks the downstream activation of several signaling pathways, including JNK and NF-κB, which are involved in cancer cell proliferation and survival. Furthermore, 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide has been shown to block the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition, 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide has been shown to have anti-inflammatory effects in preclinical models of inflammation. Furthermore, 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide has been shown to improve glucose and lipid metabolism in preclinical models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide is its high potency and selectivity for MAP4K4, which makes it an ideal candidate for further research. Furthermore, 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life, which make it suitable for in vivo studies. However, one limitation of 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide is its relatively low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide. One potential direction is the development of combination therapies, where 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide is used in combination with other drugs to enhance its therapeutic efficacy. Another potential direction is the exploration of 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide in other disease settings, such as autoimmune disorders and neurodegenerative diseases. Furthermore, the development of more potent and selective MAP4K4 inhibitors may provide new opportunities for the treatment of cancer, inflammation, and metabolic disorders.
Méthodes De Synthèse
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide is synthesized through a multi-step process that involves several chemical reactions. The starting material for the synthesis is 4-fluoroacetophenone, which is then converted into 4-fluorobenzyl alcohol. The alcohol is then reacted with 2-phenoxyethylamine to form the corresponding amine. This amine is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid to form the final compound, 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide. The synthesis of this compound has been optimized to produce high yields and purity, making it an ideal candidate for further research.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-14-19(15(2)24(23-14)17-10-8-16(21)9-11-17)20(25)22-12-13-26-18-6-4-3-5-7-18/h3-11H,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAUSDOSOFOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)

![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)
![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)

